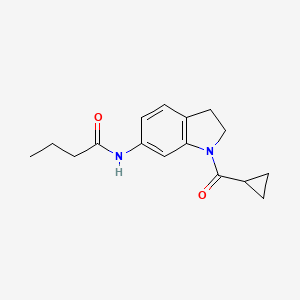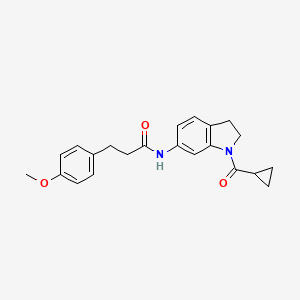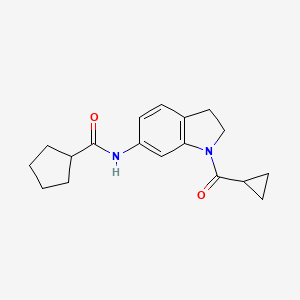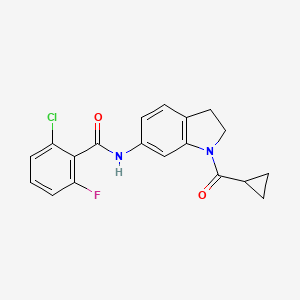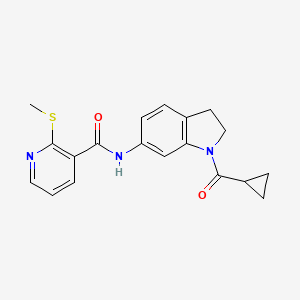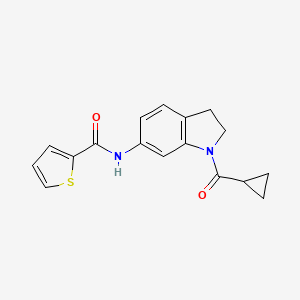
N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound is a derivative of 1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-amine . Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
Synthesis Analysis
While specific synthesis information for this compound is not available, similar compounds, such as 1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-amine, are synthesized from related compounds through various chemical reactions .Scientific Research Applications
Enzyme Inhibition
The presence of the carboxamide moiety at positions 2 and 3 in indole derivatives gives rise to unique inhibitory properties. These compounds form hydrogen bonds with various enzymes and proteins, often leading to inhibition of their activity . Researchers have investigated the type and mode of interaction of N-(1-(cyclopropanecarbonyl)indolin-6-yl)thiophene-2-carboxamide against enzymes such as HLGP, HIV-1, and renin. Understanding its inhibitory potential can guide drug discovery efforts.
Medicinal Chemistry
Indole compounds, including our target molecule, play crucial roles in medicinal chemistry. The indole scaffold appears in amino acids (such as tryptophan), neurotransmitters (like serotonin), and plant-based alkaloids. These diverse properties make indoles attractive candidates for drug development . Investigating the pharmacological activity of N-(1-(cyclopropanecarbonyl)indolin-6-yl)thiophene-2-carboxamide could reveal novel therapeutic applications.
Synthetic Strategies
Researchers have explored synthetic strategies for indole 2 and 3-carboxamide derivatives. These strategies allow modifications at seven different positions on the indole molecule. Notably, positions 1, 2, and 3 are particularly important and serve as reactive sites for indole derivatives. By understanding the synthetic pathways, scientists can tailor the compound for specific applications .
Oxadiazole, Triazole, and Thiazolidinone Derivatives
Thiophene-2-carbohydrazide, a precursor to our compound, has been used to synthesize thiophene-containing oxadiazole, triazole, and thiazolidinone derivatives. These derivatives exhibit diverse chemical properties and may find applications in various fields .
P2Y12 Antagonism
A specific derivative of N-(1-(cyclopropanecarbonyl)indolin-6-yl)thiophene-2-carboxamide has been investigated as a P2Y12 antagonist. This receptor plays a role in platelet aggregation, making it relevant for antiplatelet therapy .
properties
IUPAC Name |
N-[1-(cyclopropanecarbonyl)-2,3-dihydroindol-6-yl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2S/c20-16(15-2-1-9-22-15)18-13-6-5-11-7-8-19(14(11)10-13)17(21)12-3-4-12/h1-2,5-6,9-10,12H,3-4,7-8H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYWKEAGOGNRKOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCC3=C2C=C(C=C3)NC(=O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]-2,4-dimethoxybenzamide](/img/structure/B6536193.png)
![N-[1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B6536196.png)


